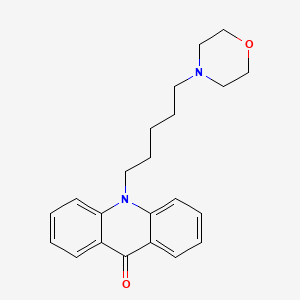![molecular formula C12H21ClN2O B14135321 4-{[2-(Diethylamino)ethyl]oxy}aniline hydrochloride CAS No. 22494-91-3](/img/structure/B14135321.png)
4-{[2-(Diethylamino)ethyl]oxy}aniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[2-(Diethylamino)ethyl]oxy}aniline hydrochloride is an organic compound with the molecular formula C12H20N2O·HCl. It is a derivative of aniline, where the aniline ring is substituted with a diethylaminoethyl group through an ether linkage. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(Diethylamino)ethyl]oxy}aniline hydrochloride typically involves the reaction of 4-hydroxyaniline with 2-(diethylamino)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 4-hydroxyaniline is replaced by the diethylaminoethyl group, forming the desired product.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Análisis De Reacciones Químicas
Types of Reactions
4-{[2-(Diethylamino)ethyl]oxy}aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
4-{[2-(Diethylamino)ethyl]oxy}aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anesthetics and analgesics.
Industry: Utilized in the production of polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-{[2-(Diethylamino)ethyl]oxy}aniline hydrochloride involves its interaction with various molecular targets. The diethylaminoethyl group can interact with biological membranes, altering their permeability and affecting cellular functions. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-{[2-(Dimethylamino)ethyl]oxy}aniline hydrochloride
- 4-{[2-(Diethylamino)propyl]oxy}aniline hydrochloride
- 4-{[2-(Diethylamino)butyl]oxy}aniline hydrochloride
Uniqueness
4-{[2-(Diethylamino)ethyl]oxy}aniline hydrochloride is unique due to its specific diethylaminoethyl substitution, which imparts distinct physicochemical properties. This makes it particularly useful in applications where precise control over molecular interactions is required.
Propiedades
Número CAS |
22494-91-3 |
|---|---|
Fórmula molecular |
C12H21ClN2O |
Peso molecular |
244.76 g/mol |
Nombre IUPAC |
4-[2-(diethylamino)ethoxy]aniline;hydrochloride |
InChI |
InChI=1S/C12H20N2O.ClH/c1-3-14(4-2)9-10-15-12-7-5-11(13)6-8-12;/h5-8H,3-4,9-10,13H2,1-2H3;1H |
Clave InChI |
ZTUHZNPTVOAOKG-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC1=CC=C(C=C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



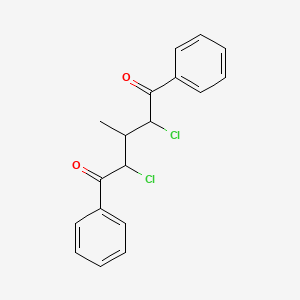

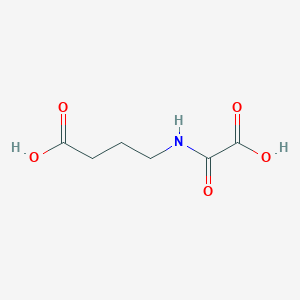
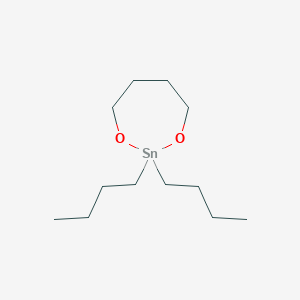
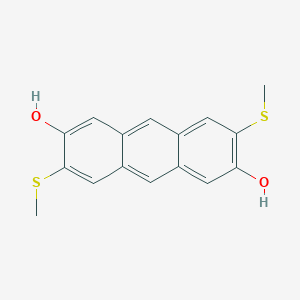




![4-Hydroxy-2-[(4-methoxyphenyl)methyl]-3-methylcyclopent-2-en-1-one](/img/structure/B14135306.png)
